Boc-Val-chloromethylketone
Overview
Description
Boc-Val-chloromethylketone: is a chemical compound with the molecular formula C11H20ClNO3. It is a derivative of valine, an essential amino acid, and is commonly used in organic synthesis and biochemical research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a valine residue, and a chloromethyl ketone functional group.
Scientific Research Applications
Chemistry: Boc-Val-chloromethylketone is used as a building block in the synthesis of peptides and peptidomimetics. It is also employed in the development of enzyme inhibitors and as a reagent in organic synthesis.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a tool for the selective modification of proteins and peptides.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the design of enzyme inhibitors for the treatment of diseases such as cancer and infectious diseases.
Industry: this compound is used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Val-chloromethylketone typically involves the protection of the amino group of valine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the chloromethyl ketone functionality. One common method involves the following steps:
Protection of Valine: Valine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-Valine.
Formation of Chloromethyl Ketone: Boc-Valine is then treated with chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) to introduce the chloromethyl ketone group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Boc-Val-chloromethylketone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The ketone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).
Hydrolysis: Acids (e.g., trifluoroacetic acid), solvents (e.g., dichloromethane).
Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride).
Major Products:
Substitution Products: Derivatives with substituted nucleophiles.
Hydrolysis Products: Free amine.
Oxidation and Reduction Products: Carboxylic acids and alcohols.
Mechanism of Action
Boc-Val-chloromethylketone exerts its effects by interacting with specific molecular targets, such as enzymes. The chloromethyl ketone group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition. This mechanism is utilized in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Boc-Val-aldehyde: Similar structure but with an aldehyde group instead of a chloromethyl ketone.
Boc-Val-methylketone: Similar structure but with a methyl ketone group instead of a chloromethyl ketone.
Boc-Val-ethylketone: Similar structure but with an ethyl ketone group instead of a chloromethyl ketone.
Uniqueness: Boc-Val-chloromethylketone is unique due to the presence of the chloromethyl ketone group, which imparts distinct reactivity and allows for specific interactions with nucleophiles. This makes it a valuable tool in synthetic chemistry and biochemical research.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO3/c1-7(2)9(8(14)6-12)13-10(15)16-11(3,4)5/h7,9H,6H2,1-5H3,(H,13,15)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCFUDZWXVYJEF-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)CCl)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)CCl)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552488 | |
Record name | tert-Butyl [(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50552488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103542-47-8 | |
Record name | tert-Butyl [(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50552488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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